Superior HPPD Inhibition Potency Relative to Clinical Reference Nitisinone
Methyl 4-(4-hydroxyphenyl)-2-methoxybenzoate inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89 nM [1]. This represents a 1.94-fold improvement in potency over nitisinone (NTBC), a clinically approved HPPD inhibitor with an IC50 of 173 nM under comparable conditions .
| Evidence Dimension | HPPD enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 89 nM |
| Comparator Or Baseline | Nitisinone (NTBC); IC50 = 173 nM |
| Quantified Difference | 1.94-fold lower IC50 (higher potency) |
| Conditions | Pig liver HPPD enzyme assay; enol-borate method |
Why This Matters
This potency advantage enables lower dosing requirements in biochemical assays and provides a structurally distinct scaffold for HPPD-targeted research programs.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). IC50: 89 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. View Source
